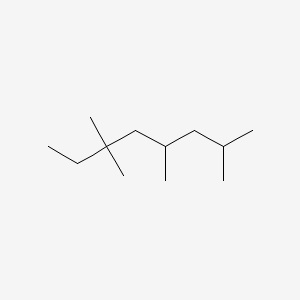
2,4,6,6-Tetramethyloctane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6,6-Tetramethyloctane is an organic compound with the molecular formula C12H26. It is a branched alkane, which means it consists of a chain of carbon atoms with branches of additional carbon atoms attached. This compound is part of a larger family of hydrocarbons, which are compounds made up of hydrogen and carbon atoms. The structure of this compound includes four methyl groups attached to the main octane chain, specifically at the 2nd, 4th, and 6th positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6,6-Tetramethyloctane can be achieved through various organic synthesis methods. One common approach involves the alkylation of octane with methyl groups. This can be done using Friedel-Crafts alkylation, where octane is reacted with methyl chloride in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl3). The reaction conditions typically involve anhydrous conditions and temperatures ranging from 0°C to 50°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic cracking and reforming processes. These processes break down larger hydrocarbon molecules into smaller, branched alkanes. Catalysts such as zeolites are often used to facilitate these reactions under high temperatures and pressures. The resulting mixture is then separated and purified to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions
2,4,6,6-Tetramethyloctane can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, typically resulting in the formation of alcohols, aldehydes, or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen to the compound. Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: This reaction involves the replacement of one or more hydrogen atoms in the compound with other atoms or groups. Halogenation, for example, can be achieved using halogens like chlorine (Cl2) or bromine (Br2) under UV light or heat.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous or alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Chlorine (Cl2) or bromine (Br2) in the presence of UV light or heat.
Major Products Formed
Oxidation: Alcohols, aldehydes, or carboxylic acids.
Reduction: Alkanes or alkenes.
Substitution: Halogenated alkanes.
Scientific Research Applications
2,4,6,6-Tetramethyloctane has various applications in scientific research, including:
Chemistry: It is used as a reference compound in the study of hydrocarbon structures and reactions. Its unique branching makes it a useful model for understanding the behavior of branched alkanes.
Biology: It can be used in studies involving lipid metabolism and the effects of branched hydrocarbons on biological membranes.
Medicine: Research into its potential as a solvent or carrier for drug delivery systems is ongoing.
Industry: It is used in the formulation of specialty fuels and lubricants due to its high stability and low reactivity.
Mechanism of Action
The mechanism of action of 2,4,6,6-Tetramethyloctane primarily involves its interactions with other molecules through van der Waals forces. As a non-polar hydrocarbon, it does not readily participate in hydrogen bonding or ionic interactions. Its effects are largely due to its physical properties, such as its ability to dissolve non-polar substances and its role as a hydrophobic agent in various applications.
Comparison with Similar Compounds
Similar Compounds
- 2,2,4,6-Tetramethyloctane
- 2,2,3,6-Tetramethyloctane
- 2,2,4,4-Tetramethyloctane
Uniqueness
2,4,6,6-Tetramethyloctane is unique due to the specific positioning of its methyl groups, which affects its physical and chemical properties. Compared to other similar compounds, it may exhibit different boiling points, melting points, and reactivity patterns. Its unique structure makes it a valuable compound for studying the effects of branching on hydrocarbon behavior.
Properties
CAS No. |
62199-38-6 |
|---|---|
Molecular Formula |
C12H26 |
Molecular Weight |
170.33 g/mol |
IUPAC Name |
2,4,6,6-tetramethyloctane |
InChI |
InChI=1S/C12H26/c1-7-12(5,6)9-11(4)8-10(2)3/h10-11H,7-9H2,1-6H3 |
InChI Key |
VVEPRQWGSASPPP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)CC(C)CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















